tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-amino-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate: is a spirocyclic compound that features a unique structural motif where an indoline and a pyrrolidine ring are fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-amino-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps:
-
Formation of the Indoline Core: : The indoline core can be synthesized via the cyclization of an appropriate aniline derivative. For instance, starting from ethyl 4-aminobenzoate, sequential treatment with tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine, followed by dilute hydrochloric acid, yields a substituted oxindole .
-
Spirocyclization: : The key step involves the formation of the spirocyclic structure. This can be achieved through a dianion alkylation and cyclization process. For example, ethyl 2-oxindoline-5-carboxylate can undergo dianion alkylation followed by cyclization to form the spirocyclic oxindole .
-
Introduction of the tert-Butyl Group: : The tert-butyl group is introduced via a tert-butoxycarbonyl (Boc) protection step. This is typically done using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using more efficient catalysts, optimizing reaction conditions to increase yield, and employing continuous flow techniques to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the indoline moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be performed on the carbonyl group using reagents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The amino group can participate in nucleophilic substitution reactions. For instance, it can react with acyl chlorides to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Oxidized derivatives of the indoline ring.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 5-amino-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is used as a precursor in the synthesis of complex spirocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its spirocyclic structure is known to interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as a building block for the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-cancer or neuroprotective activities .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2’-amino-3’-cyano-6’-methyl-2-oxospiro[indoline-3,4’-pyran]-5’-carboxylate: Another spirocyclic compound with a similar indoline core but different substituents.
5-Bromo-3’-(cyclohexane carbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]: A spirocyclic compound with a thiazolidine ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of tert-Butyl 5-amino-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate lies in its specific combination of functional groups and its spirocyclic structure, which confer distinct chemical reactivity and biological activity compared to other spirocyclic compounds.
Properties
IUPAC Name |
tert-butyl 5-amino-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-15(2,3)22-14(21)19-7-6-16(9-19)11-8-10(17)4-5-12(11)18-13(16)20/h4-5,8H,6-7,9,17H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDXPAMKJVXXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC(=C3)N)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.